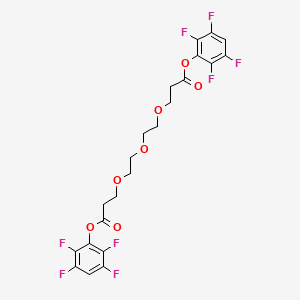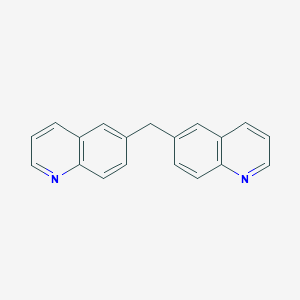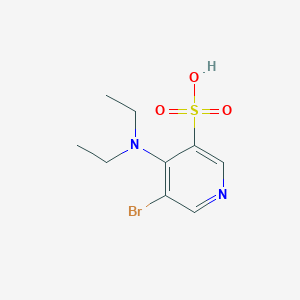
Tfp-peg3-tfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluorophenyl polyethylene glycol tetrafluorophenyl (TFP-PEG3-TFP) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to connect two essential ligands, facilitating the formation of PROTAC molecules and enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TFP-PEG3-TFP involves the reaction of tetrafluorophenyl (TFP) groups with polyethylene glycol (PEG). The TFP groups are known for their high reactivity with primary and secondary amines, making them suitable for bioconjugation reactions. The general procedure involves dissolving this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacting it with the target molecule under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under appropriate conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
TFP-PEG3-TFP primarily undergoes substitution reactions due to the presence of the reactive TFP groups. These reactions involve the replacement of the TFP group with another functional group, typically an amine.
Common Reagents and Conditions
Common reagents used in the reactions with this compound include primary and secondary amines. The reactions are usually carried out at temperatures ranging from 4°C to 37°C and pH values between 7 and 9. The reaction times can vary from a few minutes to several hours, depending on the specific conditions and desired outcome .
Major Products
The major products formed from the reactions of this compound are typically bioconjugates, where the PEG linker is attached to a target molecule through an amide bond. These bioconjugates are used in various applications, including drug delivery and protein labeling .
Wissenschaftliche Forschungsanwendungen
TFP-PEG3-TFP has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of TFP-PEG3-TFP involves the formation of a covalent bond between the TFP group and a primary or secondary amine on the target molecule. This reaction results in the formation of a stable amide bond, linking the PEG spacer to the target molecule. In the context of PROTACs, this linkage facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TFP-PEG3-Biotin: A biotinylation reagent with a PEG spacer, used for labeling proteins and other biomolecules.
TFPA-PEG3-Biotin: A photoactivatable biotinylation reagent that reacts with C-H or N-H bonds upon exposure to UV light.
Uniqueness
TFP-PEG3-TFP is unique due to its dual TFP groups, which provide high reactivity and specificity for amine-containing molecules. This makes it particularly suitable for the synthesis of PROTACs, where precise and stable linkage between ligands is crucial for effective protein degradation .
Eigenschaften
Molekularformel |
C22H18F8O7 |
|---|---|
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2 |
InChI-Schlüssel |
YJQRHPJJGDMPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)




![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)






![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)
